![molecular formula C10H12BrN3 B2919170 6-bromo-2-ethyl-N-methylimidazo[1,2-a]pyridin-3-amine CAS No. 1628264-05-0](/img/structure/B2919170.png)
6-bromo-2-ethyl-N-methylimidazo[1,2-a]pyridin-3-amine
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Overview
Description
“6-bromo-2-ethyl-N-methylimidazo[1,2-a]pyridin-3-amine” is a chemical compound with the CAS Number: 1628264-05-0 . It has a molecular weight of 254.13 . This compound is used in organic syntheses and as pharmaceutical intermediates .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, which includes “6-bromo-2-ethyl-N-methylimidazo[1,2-a]pyridin-3-amine”, typically involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed . This method is reasonably fast, very clean, high yielding, simple workup and environmentally benign .Molecular Structure Analysis
The IUPAC name of this compound is 6-bromo-2-ethyl-N-methylimidazo[1,2-a]pyridin-3-amine . The InChI code is 1S/C10H12BrN3/c1-3-8-10(12-2)14-6-7(11)4-5-9(14)13-8/h4-6,12H,3H2,1-2H3 .Chemical Reactions Analysis
The compound 2-methylimidazo[1,2-a]pyridine, which is structurally similar to “6-bromo-2-ethyl-N-methylimidazo[1,2-a]pyridin-3-amine”, has been shown to react with bromine and iodine, giving 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides .Physical And Chemical Properties Analysis
The physical and chemical properties of “6-bromo-2-ethyl-N-methylimidazo[1,2-a]pyridin-3-amine” include a molecular weight of 254.13 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications
Future Directions
Imidazo[1,2-a]pyridine analogues have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity . The World Health Organization has taken the initiative to develop new TB drugs, and imidazo[1,2-a]pyridine analogues are being considered due to their wide range of applications in medicinal chemistry . This suggests that “6-bromo-2-ethyl-N-methylimidazo[1,2-a]pyridin-3-amine” and similar compounds may have potential future applications in drug development.
properties
IUPAC Name |
6-bromo-2-ethyl-N-methylimidazo[1,2-a]pyridin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN3/c1-3-8-10(12-2)14-6-7(11)4-5-9(14)13-8/h4-6,12H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USFKUZLRWZPVGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N2C=C(C=CC2=N1)Br)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-2-ethyl-N-methylimidazo[1,2-a]pyridin-3-amine |
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